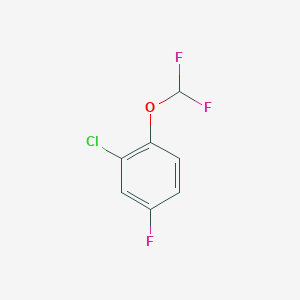

2-Chloro-1-(difluoromethoxy)-4-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Chloro-1-(difluoromethoxy)-4-fluorobenzene” belongs to the class of organic compounds known as halobenzenes . Halobenzenes are aromatic compounds containing a benzene substituted with one or more halogen atoms .

Molecular Structure Analysis

The molecular structure of a similar compound, “2-Chloro-1-(difluoromethoxy)-3-methoxybenzene”, has been reported . It’s likely that “2-Chloro-1-(difluoromethoxy)-4-fluorobenzene” would have a similar structure, with a fluorine atom replacing the methoxy group.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, “2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane”, it’s reported to be a clear, colorless liquid with a mild, sweet odor . It has a boiling point of 134°F and a specific gravity of 1.52 .Applications De Recherche Scientifique

Anesthesia

“2-Chloro-1-(difluoromethoxy)-4-fluorobenzene” is a key component in the production of Enflurane , a nonflammable fluorinated ethyl methyl ether used for general anesthesia . Enflurane is typically administered in concentrations between 1.5 and four percent with oxygen or nitrous oxide .

Neurological Research

Enflurane likely acts on neuronal membranes to disrupt transmission, probably via an action at the lipid matrix of the membrane . It may also enhance the activity of gamma-aminobutyric acid (GABA), an inhibitor neurotransmitter, and reduce activity of glutamate, which is an excitatory neurotransmitter .

Pain Management

In low concentrations, Enflurane provides analgesia for vaginal delivery . It’s generally used to maintain anesthesia, rather than induce it, due to its slow onset of action .

Organic Synthesis

Pharmaceutical Development

This compound is also used in pharmaceutical development. Its unique properties make it an invaluable tool for studying various fields, including medicinal chemistry.

Material Science

“2-Chloro-1-(difluoromethoxy)-4-fluorobenzene” is also used in material science. Its unique properties make it an invaluable tool for studying various fields.

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It is known that halogenated compounds can interfere with various biochemical pathways, potentially leading to downstream effects such as altered gene expression or disrupted cellular function .

Pharmacokinetics

It is known that the compound has a molecular weight of 184492 g/mol and a boiling point of 565 °C at 1 atm . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The compound’s effects likely depend on its specific targets and mode of action, as well as the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-1-(difluoromethoxy)-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIVXCYTLSMYHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553356 |

Source

|

| Record name | 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(difluoromethoxy)-4-fluorobenzene | |

CAS RN |

106969-09-9 |

Source

|

| Record name | 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)

![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)